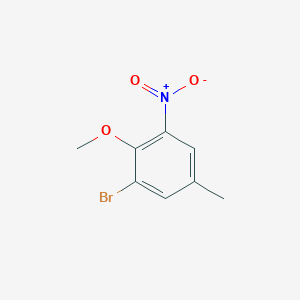

1-Bromo-2-methoxy-5-methyl-3-nitrobenzene

説明

Overview of Aromatic Systems in Chemical Research

Aromatic compounds are a cornerstone of organic chemistry, defined by their cyclic, planar structure and a delocalized system of π-electrons, which confers exceptional stability. numberanalytics.comsocratica.combyjus.com This feature, known as aromaticity, makes these molecules less reactive than non-aromatic unsaturated compounds; they typically undergo substitution reactions rather than addition reactions. socratica.comwikipedia.org The most fundamental aromatic compound is benzene (B151609) (C₆H₆).

In chemical research, aromatic systems are ubiquitous. They form the core structure of numerous natural products, hormones, and pigments. numberanalytics.com Furthermore, they are indispensable building blocks in the synthesis of a vast range of materials and biologically active molecules. The four aromatic amino acids—histidine, phenylalanine, tryptophan, and tyrosine—are fundamental components of proteins, and the nucleotides that form DNA and RNA are based on aromatic purine (B94841) and pyrimidine (B1678525) rings. wikipedia.org The ability to modify the properties of aromatic rings by attaching various functional groups makes them incredibly versatile platforms for designing new molecules in fields like medicinal chemistry and materials science.

Significance of Brominated, Methoxylated, Methylated, and Nitrated Benzene Derivatives in Organic Synthesis

The functionality and reactivity of a benzene ring are profoundly influenced by its substituents. Each group—bromo, methoxy (B1213986), methyl, and nitro—imparts distinct electronic and steric effects, making their derivatives highly significant in organic synthesis.

Nitrated Derivatives : The nitro group (-NO₂) is a powerful electron-withdrawing group, deactivating the benzene ring towards electrophilic aromatic substitution and directing incoming electrophiles to the meta position. libretexts.orgjove.com This deactivation is a result of both inductive effects and resonance. jove.comlibretexts.org The strong electron-withdrawing nature of the nitro group also makes the aromatic ring susceptible to nucleophilic aromatic substitution. A key application of nitroarenes is their reduction to form amino groups (-NH₂), providing a primary route to anilines, which are precursors to a vast number of dyes and pharmaceuticals. frontiersin.org

Brominated Derivatives : Halogenation, particularly bromination, is a versatile tool in drug synthesis and for creating synthetic intermediates. mt.comresearchgate.net Bromine is an electronegative atom that deactivates the ring towards electrophilic substitution through its inductive effect. libretexts.org However, due to the presence of lone pairs of electrons, it can donate electron density through resonance, making it an ortho, para-director. lumenlearning.com The carbon-bromine bond is relatively reactive, making brominated arenes excellent substrates for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are fundamental for constructing more complex molecules. mt.com

Methoxylated Derivatives : The methoxy group (-OCH₃) is a strong activating group. libretexts.org The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect. However, its ability to donate a lone pair of electrons to the ring via resonance is a much stronger effect. lumenlearning.com This resonance donation significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it much more reactive towards electrophiles and directing substitution to these sites.

Methylated Derivatives : The methyl group (-CH₃) is a weakly activating, ortho, para-directing group. It donates electron density to the ring primarily through an inductive effect, stabilizing the carbocation intermediate formed during electrophilic substitution. vedantu.com

The interplay of these groups on a single benzene ring allows for precise control over reactivity and regioselectivity, enabling complex, multi-step syntheses.

Contextualization of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene within Polysubstituted Arenes

Polysubstituted arenes are aromatic compounds bearing multiple substituents, which are foundational structures in pharmaceuticals, natural products, and functional materials. The specific compound, this compound, is a tetrasubstituted arene with a distinct substitution pattern that dictates its chemical character and potential utility as a synthetic intermediate.

The arrangement of the four different substituents on the benzene ring creates a unique electronic and steric environment.

The powerful activating and ortho, para-directing methoxy group at C2 is positioned ortho to the bromine at C1 and the nitro group at C3.

The strongly deactivating and meta-directing nitro group at C3 is meta to the methyl group at C5.

The weakly activating methyl group at C5 is para to the methoxy group at C2.

The deactivating but ortho, para-directing bromo group is at C1.

This specific arrangement suggests a molecule with highly differentiated positions on the ring, making it a potentially valuable and specialized building block in organic synthesis. The synthesis of such a specific isomer would require a carefully planned sequence of reactions, taking into account the directing effects of the substituents at each step to achieve the desired regiochemistry. Its structure makes it a precursor for further functionalization, where one of the existing groups could be modified or used to direct the introduction of new groups.

Compound Data

Below are the known physicochemical properties for this compound.

| Property | Value |

| CAS Number | 30435-75-7 |

| Molecular Formula | C₈H₈BrNO₃ |

| Molecular Weight | 246.06 g/mol |

| SMILES | CC1=CC(=C(C(=C1)Br)OC)N+[O-] |

Data sourced from commercial supplier catalogs. achmem.comchemicalbook.com

Structure

3D Structure

特性

IUPAC Name |

1-bromo-2-methoxy-5-methyl-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-5-3-6(9)8(13-2)7(4-5)10(11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLYAHYWAINDLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 2 Methoxy 5 Methyl 3 Nitrobenzene

Electrophilic Aromatic Substitution Reactivity Profiling

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. The rate and orientation of these reactions are profoundly affected by the electronic properties of the substituents present on the aromatic ring.

Influence of Bromine, Methoxy (B1213986), Methyl, and Nitro Substituents on Ring Activation/Deactivation and Directing Effects

Substituents on a benzene ring can be broadly classified as either activating or deactivating towards electrophilic attack, and as ortho-, para-, or meta-directing.

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They typically direct incoming electrophiles to the ortho and para positions.

Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive. They generally direct incoming electrophiles to the meta position.

The substituents on 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene have competing effects:

| Substituent | Effect on Reactivity | Directing Effect | Mechanism of Influence |

| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para | Donates electron density via resonance (lone pair on oxygen) and withdraws slightly via induction. The resonance effect is dominant. |

| -CH₃ (Methyl) | Activating | Ortho, Para | Donates electron density via induction and hyperconjugation. |

| -Br (Bromo) | Deactivating | Ortho, Para | Withdraws electron density via induction (electronegativity) but donates slightly via resonance. The inductive effect is stronger. |

| -NO₂ (Nitro) | Strongly Deactivating | Meta | Strongly withdraws electron density via both induction and resonance. |

In this compound, the positions open for substitution are C4 and C6. The directing effects of the existing substituents will determine the regioselectivity of an incoming electrophile. The methoxy and methyl groups direct ortho and para, while the bromine also directs ortho and para. The nitro group is a meta-director. The cumulative effect of these groups makes predicting the major product complex and dependent on the specific reaction conditions and the nature of the electrophile.

Kinetic Studies of Substitution Reactions

Electron-donating groups stabilize the benzenonium ion, thus increasing the reaction rate, while electron-withdrawing groups destabilize it, slowing the reaction down. Given the presence of the strongly deactivating nitro group, electrophilic substitution reactions on this compound are expected to be significantly slower than those on benzene or monosubstituted activated rings like anisole (B1667542) or toluene. libretexts.orgmsu.edu Harsh reaction conditions, such as high temperatures and strong catalysts, would likely be necessary to achieve substitution. msu.edulibretexts.org

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for substituted benzenes, particularly those bearing strong electron-withdrawing groups.

Activation by the Nitro Group and Leaving Group Ability of Bromine

The SNAr mechanism typically requires two key features on the aromatic ring:

A good leaving group: Halogens, such as bromine, are effective leaving groups.

Strong electron-withdrawing groups: These groups must be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate.

In this compound, the nitro group is ortho to the bromine atom. This positioning is crucial for activating the ring towards nucleophilic attack. The nitro group can stabilize the negative charge of the intermediate through resonance. The presence of electron-withdrawing groups, especially nitro groups, ortho and para to a halogen, significantly enhances the rate of nucleophilic substitution. msu.edu

Formation and Stability of Meisenheimer Complexes

The intermediate in an SNAr reaction is a resonance-stabilized carbanion known as a Meisenheimer complex. nih.govyoutube.com This complex is formed by the addition of the nucleophile to the carbon atom bearing the leaving group.

Steric and Electronic Influences on SNAr Kinetics

The kinetics of SNAr reactions are influenced by both steric and electronic factors.

Electronic Effects: As discussed, the electron-withdrawing nitro group is the primary activator for nucleophilic attack. The methoxy and methyl groups, being electron-donating, would have a deactivating effect on SNAr by increasing the electron density of the ring, making it less electrophilic.

Steric Effects: The substituents ortho to the site of attack can sterically hinder the approach of the nucleophile. In this compound, the methoxy and nitro groups are ortho to the bromine. The bulkiness of these groups could potentially slow down the rate of nucleophilic attack compared to a less substituted ring.

Redox Chemistry of the Nitro Group

The nitro group is a versatile functional group that undergoes a range of reduction reactions, typically involving a six-electron transformation to form the corresponding amine. epa.gov This process is central to the synthesis of anilines from nitroaromatic compounds. The presence of bromo, methoxy, and methyl substituents on the benzene ring influences the electron density of the aromatic system and, consequently, the reactivity of the nitro group. Electron-donating groups can decrease the rate of reduction, while electron-withdrawing groups tend to facilitate it by lowering the electron density at the nitro group. chemistrysteps.com

The reduction of an aromatic nitro group to an amine is a stepwise process that can proceed through different mechanisms depending on the reagents and reaction conditions. chadsprep.com Common methods include catalytic hydrogenation, metal-acid reductions, and electrochemical methods. chadsprep.comgoogle.com

Catalytic hydrogenation typically employs catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide, or Raney nickel in the presence of hydrogen gas. chemistrysteps.comchadsprep.com The reaction is believed to occur on the catalyst surface, where the nitro compound is sequentially hydrogenated. chemistrysteps.com

Another widely used method involves the use of metals like iron, tin, or zinc in an acidic medium. For instance, the Bechamp reduction uses iron filings and hydrochloric acid.

During the six-electron reduction of the nitro group, distinct intermediates are formed. The process sequentially generates nitroso, N-hydroxylamino, and finally, amino functional groups. epa.gov

The initial two-electron reduction of the nitro compound (Ar-NO₂) leads to the formation of a nitroso intermediate (Ar-NO) with the elimination of a water molecule. epa.gov The nitroso intermediate is highly reactive and is rapidly reduced further. The reduction of the nitroso group to the hydroxylamine (B1172632) intermediate occurs at a rate significantly faster than the initial reduction of the nitro group, making the nitroso species difficult to isolate under typical reduction conditions. epa.gov

The stepwise nature of this reduction is summarized in the table below.

| Step | Starting Group | Intermediate/Product Group | Electrons Transferred (Cumulative) |

|---|---|---|---|

| 1 | Nitro (Ar-NO₂) | Nitroso (Ar-NO) | 2e⁻ |

| 2 | Nitroso (Ar-NO) | Hydroxylamine (Ar-NHOH) | 4e⁻ |

| 3 | Hydroxylamine (Ar-NHOH) | Amino (Ar-NH₂) | 6e⁻ |

Reactions Involving Other Functional Groups (Bromo, Methoxy, Methyl)

Beyond the reactivity of the nitro group, the other substituents on the benzene ring of this compound provide sites for various chemical transformations.

The bromine atom attached to the aromatic ring serves as an excellent handle for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling reactions. The C-Br bond can be activated by a palladium catalyst, allowing for the coupling of the aryl group with a variety of partners.

This methodology allows for significant structural diversification. For example, Suzuki coupling with boronic acids, Heck coupling with alkenes, Sonogashira coupling with terminal alkynes, and Buchwald-Hartwig amination with amines are all feasible transformations at the bromine center. An efficient palladium-catalyzed cross-coupling method has been described for other bromo-substituted heterocycles, highlighting the general applicability of this approach. youtube.commasterorganicchemistry.com

| Coupling Reaction | Coupling Partner | Type of Bond Formed |

|---|---|---|

| Suzuki Coupling | Organoboron compound (e.g., boronic acid) | C-C |

| Heck Coupling | Alkene | C-C |

| Sonogashira Coupling | Terminal alkyne | C-C |

| Buchwald-Hartwig Amination | Amine | C-N |

| Stille Coupling | Organotin compound | C-C |

The methoxy group (–OCH₃) is an ether linkage that can be cleaved under specific conditions to yield a phenol (B47542). This transformation, known as demethylation or ether cleavage, typically requires strong reagents. Common laboratory reagents for this purpose include strong protic acids like hydrobromic acid (HBr) or potent Lewis acids such as boron tribromide (BBr₃). The reaction proceeds via protonation or coordination to the ether oxygen, followed by nucleophilic attack by a bromide ion on the methyl group in an Sₙ2-type displacement, releasing the phenol and methyl bromide. Studies on the metabolism of related compounds like p-nitroanisole have explored its O-demethylation in biological systems, a process that can be inhibited by certain chemicals. nih.govnih.gov

The methyl group attached to the benzene ring is susceptible to reactions at the benzylic position due to the ability of the aromatic ring to stabilize radical or cationic intermediates. chemistrysteps.commasterorganicchemistry.com

Benzylic Bromination: A common reaction is benzylic bromination, which selectively introduces a bromine atom onto the methyl group. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like light (hν) or benzoyl peroxide. chemistrysteps.comchadsprep.com The reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. chemistrysteps.com This intermediate then reacts with Br₂ (generated in low concentrations from NBS) to yield the benzyl (B1604629) bromide product and regenerate a bromine radical. chadsprep.comyoutube.com The resulting benzyl bromide is a versatile synthetic intermediate. youtube.com

Benzylic Oxidation: The benzylic methyl group can also be oxidized to form a variety of functional groups, including an aldehyde, a carboxylic acid, or a ketone if the position is secondary. nih.govnih.gov Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid can oxidize the methyl group completely to a carboxylic acid, provided a benzylic hydrogen is present. google.commasterorganicchemistry.com Milder or more controlled oxidation conditions can potentially yield the corresponding benzaldehyde. epa.govnih.gov The oxidation of benzylic C-H bonds is a fundamental transformation for producing valuable intermediates from readily available precursors. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene is expected to reveal distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the methyl group protons. The substituents on the benzene (B151609) ring—bromo, methoxy, and nitro groups—exert significant electronic effects that influence the chemical shifts of the aromatic protons. The nitro group is strongly electron-withdrawing, causing deshielding (a downfield shift), while the methoxy group is electron-donating, causing shielding (an upfield shift).

The two aromatic protons (H-4 and H-6) are in different chemical environments and are expected to appear as distinct signals. Due to the ortho- and para-directing effects of the substituents, their chemical shifts would likely fall in the range of 7.0–8.0 ppm. These protons would likely appear as two distinct singlets, as they are separated by four bonds (meta-coupling is often too small to be resolved). The methoxy group (-OCH₃) protons are expected to produce a sharp singlet at approximately 3.9–4.1 ppm. The methyl group (-CH₃) protons, being attached to the aromatic ring, would also yield a singlet, typically appearing further upfield around 2.3–2.5 ppm. The integration of these signals would confirm the proton count, showing a ratio of 1:1:3:3 for the aromatic, methoxy, and methyl protons, respectively.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H-4 | 7.2 - 7.6 | Singlet (s) | 1H |

| Aromatic H-6 | 7.5 - 7.9 | Singlet (s) | 1H |

| Methoxy (-OCH₃) | 3.9 - 4.1 | Singlet (s) | 3H |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, eight distinct signals are anticipated, corresponding to the six unique aromatic carbons and the two aliphatic carbons of the methoxy and methyl groups. The chemical shifts of the aromatic carbons are heavily influenced by the attached substituents. The carbon atom bonded to the bromine (C-1) would be shielded, while the carbon attached to the electron-donating methoxy group (C-2) would be significantly deshielded. The carbon bearing the nitro group (C-3) would also be deshielded.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-Br) | 110 - 120 |

| C-2 (C-OCH₃) | 150 - 160 |

| C-3 (C-NO₂) | 145 - 155 |

| C-4 (C-H) | 120 - 130 |

| C-5 (C-CH₃) | 135 - 145 |

| C-6 (C-H) | 125 - 135 |

| Methoxy (-OCH₃) | 55 - 65 |

To definitively assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling interactions. For this molecule, COSY would be expected to show no cross-peaks between the aromatic protons if they are indeed singlets, confirming their lack of coupling.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. HSQC would show cross-peaks connecting the proton signal at ~7.2-7.6 ppm to its corresponding carbon (C-4), the aromatic proton at ~7.5-7.9 ppm to C-6, the methoxy protons to the methoxy carbon, and the methyl protons to the methyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

The most prominent peaks would be the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found around 1520–1560 cm⁻¹ and 1345–1385 cm⁻¹, respectively. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450–1600 cm⁻¹ region. The aliphatic C-H stretching of the methoxy and methyl groups would appear just below 3000 cm⁻¹. The C-O stretching of the aryl ether is expected in the 1200–1275 cm⁻¹ (asymmetric) and 1020–1075 cm⁻¹ (symmetric) regions. The C-Br stretch is typically observed in the fingerprint region, often below 600 cm⁻¹.

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3050 - 3150 |

| Aliphatic C-H (-OCH₃, -CH₃) | Stretch | 2850 - 2960 |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 |

| Aryl Ether (C-O) | Asymmetric Stretch | 1200 - 1275 |

| Aryl Ether (C-O) | Symmetric Stretch | 1020 - 1075 |

Mass Spectrometry (MS) for Molecular Weight Determination, Isotopic Abundance, and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₈H₈BrNO₃.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺). A key feature would be the isotopic pattern caused by the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity: M⁺ and (M+2)⁺.

Common fragmentation pathways would involve the loss of substituents. Expected fragments include the loss of a nitro group ([M-NO₂]⁺), a methyl radical from the methoxy group ([M-CH₃]⁺), or a methoxy radical ([M-OCH₃]⁺). Subsequent fragmentations could also occur, providing further structural clues.

Table 4: Predicted Mass Spectrometry Data

| Ion | Description | Predicted m/z |

|---|---|---|

| [C₈H₈⁷⁹BrNO₃]⁺ | Molecular Ion (M⁺) | 245 |

| [C₈H₈⁸¹BrNO₃]⁺ | Molecular Ion (M+2)⁺ | 247 |

| [M-CH₃]⁺ | Loss of methyl radical | 230/232 |

| [M-NO₂]⁺ | Loss of nitro group | 199/201 |

High-Resolution Mass Spectrometry (HRMS) can measure the m/z value to several decimal places, allowing for the determination of the exact mass and, consequently, the elemental composition of the molecule. This is a powerful tool for confirming the molecular formula. The calculated exact mass for the ⁷⁹Br isotope of this compound (C₈H₈⁷⁹BrNO₃) is 244.96876 Da. An experimental HRMS measurement matching this value would provide definitive confirmation of the compound's elemental formula.

Tandem Mass Spectrometry (MS/MS) for Fragment Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by analyzing its fragmentation patterns. In a typical MS/MS experiment for this compound, the molecule would first be ionized and isolated based on its mass-to-charge ratio (m/z). This parent ion would then be subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions.

The analysis of these fragments would provide critical information about the molecule's connectivity. For instance, characteristic losses would be expected, such as the loss of a methyl group (•CH₃), a methoxy group (•OCH₃), a nitro group (•NO₂), or a bromine atom (•Br). The resulting fragmentation pathway would allow researchers to confirm the positions of the substituents on the benzene ring.

A hypothetical data table for such an analysis is presented below:

| Fragment Ion | Proposed Structure/Loss | m/z (amu) |

| [M]+• | Parent Ion | 246.98 |

| [M - CH₃]+ | Loss of methyl radical from methoxy | 231.97 |

| [M - NO₂]+ | Loss of nitro group | 200.98 |

| [M - Br]+ | Loss of bromine radical | 167.05 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. The absorption of light corresponds to the promotion of electrons from lower to higher energy orbitals. The specific wavelengths of absorption are related to the types of electronic transitions occurring and the extent of conjugation within the molecule.

A representative data table for a UV-Vis spectroscopic analysis is shown below:

| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent | Electronic Transition |

| ~280 | ~8,000 | Ethanol | π → π |

| ~340 | ~3,500 | Ethanol | n → π |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

A successful crystallographic study would reveal the planarity of the benzene ring and the orientation of the substituents relative to it. For example, the dihedral angle between the plane of the nitro group and the plane of the benzene ring would be a key structural parameter. Intermolecular interactions, such as halogen bonding or π-stacking, which dictate the crystal packing, could also be identified.

A summary of potential crystallographic data is outlined in the following table:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |

| C-Br Bond Length | ~1.90 Å |

| C-N Bond Length | ~1.47 Å |

| C-O Bond Length | ~1.36 Å |

| Dihedral Angle (NO₂ vs. Ring) | ~30-50° |

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Electronic Structure

The geometric and electronic properties of aromatic compounds are routinely investigated using Density Functional Theory (DFT) and ab initio quantum mechanical methods. These computational techniques are employed to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution and energy of its electrons (electronic structure). For a molecule like 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene, methods such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly used to achieve a balance between accuracy and computational cost.

Molecular Geometry, Bond Lengths, and Bond Angles Analysis

Geometry optimization calculations yield the equilibrium structure of a molecule by finding the minimum energy conformation. This process provides detailed information on bond lengths, bond angles, and dihedral (torsion) angles. For substituted nitrobenzenes, a key structural parameter is the dihedral angle between the plane of the nitro group and the benzene (B151609) ring, which is sensitive to the chemical environment, particularly the presence of ortho substituents. researchgate.net In analogous compounds, this angle can vary significantly, impacting the molecule's electronic properties. For instance, in 1-bromo-4-methyl-2-nitrobenzene, the dihedral angle between the nitro group and the phenyl ring is 14.9 (11)°. researchgate.net Computational methods can predict these parameters with high accuracy, often showing good correlation with experimental data from techniques like X-ray crystallography. nih.govnih.gov

Below is a hypothetical data table illustrating the kind of structural parameters that would be obtained from a DFT calculation on this compound.

| Parameter | Predicted Value (DFT/B3LYP/6-311++G) |

| C-Br Bond Length | ~1.88 Å |

| C-N Bond Length | ~1.47 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| O-C (methyl) Bond Length | ~1.43 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-N-O Bond Angle | ~118° |

| C-O-C Bond Angle | ~117° |

| C-C-C (aromatic) Bond Angle | ~118° - 121° |

| Br-C-C-N Dihedral Angle | Variable (near planar) |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govmalayajournal.org A smaller energy gap suggests higher reactivity. nih.gov For nitroaromatic compounds, the HOMO is often distributed over the benzene ring, while the LUMO can be localized on the nitro group, facilitating charge transfer within the molecule. malayajournal.orgresearchgate.net

A hypothetical FMO analysis for this compound would yield the following type of data:

| Parameter | Predicted Energy (eV) |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.0 eV |

Charge Distribution and Electrostatic Potential Surfaces

The distribution of electron density in a molecule can be visualized using Molecular Electrostatic Potential (MEP) surfaces. MEP maps are valuable tools for identifying the sites susceptible to electrophilic and nucleophilic attack. malayajournal.orgresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For a substituted nitrobenzene (B124822), the negative potential is expected to be concentrated around the electronegative oxygen atoms of the nitro group, while the aromatic protons and methyl group would exhibit a more positive potential. researchgate.net

Modeling of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. researchgate.netresearchgate.net Theoretical calculations can aid in the assignment of complex NMR spectra for substituted aromatic compounds. researchgate.net

Similarly, vibrational frequencies for infrared (IR) and Raman spectroscopy can be calculated using DFT. scirp.org These calculations help in assigning the fundamental vibrational modes of the molecule. scirp.orgresearchgate.net For instance, in substituted nitrobenzenes, the characteristic symmetric and asymmetric stretching vibrations of the NO₂ group are typically observed in the ranges of 1300-1370 cm⁻¹ and 1500-1570 cm⁻¹, respectively. researchgate.net

Reaction Mechanism Exploration through Transition State Calculations

Quantum chemical calculations are instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Thermodynamic and Kinetic Profiles of Redox Reactions

The redox chemistry of nitroaromatic compounds, including this compound, is predominantly centered on the reduction of the nitro group (-NO₂). This process is of significant interest due to its relevance in toxicology and environmental remediation. The reduction is a multi-step process involving several electrons and protons, leading to various intermediates. iiste.orgnih.gov

Quantum chemical studies, often employing density functional theory (DFT), are used to investigate the thermodynamics and kinetics of these reactions. mdpi.comnih.gov The initial step in the reduction of a nitroaromatic compound (ArNO₂) is typically a single-electron transfer to form a nitro radical anion (ArNO₂⁻). nih.govacs.org The stability and subsequent reaction pathways of this radical are heavily influenced by the surrounding medium, particularly the availability of protons. acs.org

The kinetics of these reduction processes are critically dependent on factors like pH. acs.org For instance, the reduction potentials of nitrobenzene to phenylhydroxylamine can vary by approximately 550 mV versus a saturated calomel (B162337) electrode (SCE) between pH 1 and pH 13, demonstrating the crucial role of proton concentration in the reaction kinetics. acs.org The half-wave potentials for both the nitroso and hydroxylamine (B1172632) intermediates also shift to more negative values as the pH increases. acs.org

Substituent Effects and Quantitative Structure-Activity Relationships (QSAR) for Related Nitrobenzene Derivatives

The chemical properties and biological activity of nitrobenzene derivatives are profoundly influenced by the nature and position of substituents on the aromatic ring. nih.govajpchem.org Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of these compounds with their activities, such as toxicity. tandfonline.comdergipark.org.tr These models rely on molecular descriptors that quantify various aspects of the molecule's structure and electronic properties. niscpr.res.indergipark.org.tr

For nitroaromatic compounds, QSAR studies often reveal that their toxicity is linked to their reduction potential and hydrophobicity (log P). tandfonline.commdpi.com Descriptors derived from quantum chemical calculations, such as the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) and electrophilicity index (ω), are frequently employed in these models. niscpr.res.inacadpubl.eu A lower E_LUMO value, for instance, generally corresponds to a greater electron affinity, making the compound easier to reduce, which often correlates with increased cytotoxicity. tandfonline.commdpi.com

Hammett-like Approaches and Computational Descriptors for Electronic Effects

The electronic influence of substituents on the reactivity of aromatic compounds can be quantified using Hammett-like approaches. researchgate.net The Hammett equation relates reaction rates and equilibrium constants for meta- and para-substituted benzene derivatives to two parameters: a substituent constant (σ) and a reaction constant (ρ). The σ value quantifies the electronic effect (both inductive and resonance) of a particular substituent. nih.govresearchgate.net Positive σ values indicate an electron-withdrawing group, while negative values signify an electron-donating group.

With advancements in computational chemistry, various electronic parameters can be calculated to serve as descriptors in place of or in addition to experimental Hammett constants. acs.orgnih.govnih.gov These computational descriptors offer a "bottom-up" approach to understanding electronic effects. acs.orgnih.gov Commonly used descriptors include:

Partial Atomic Charges: Schemes like Hirshfeld and CM5 charges have shown strong correlations with Hammett parameters and are considered reliable for describing electronic effects. acs.org Loewdin charges have also been evaluated for this purpose. chemrxiv.org

Molecular Orbital Energies: The energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) is a key descriptor, particularly for reduction processes, as it reflects the molecule's ability to accept an electron. niscpr.res.inmdpi.com

These computational methods allow for the prediction of electronic effects for complex substitution patterns, such as that in this compound, where experimental Hammett constants may not be readily available. acs.org

Influence of Substituents on Reduction Potential and Proton Affinity

Substituents directly modulate the electrochemical properties of nitrobenzene derivatives, particularly their reduction potential. iiste.org The reduction potential is a measure of the ease with which a molecule accepts electrons. Electron-withdrawing substituents, such as the nitro and bromo groups, decrease the electron density on the aromatic ring and the attached nitro group. researchgate.net This makes the molecule more electrophilic and thus easier to reduce, resulting in a less negative (or more positive) reduction potential. iiste.orgacs.org Conversely, electron-donating substituents like methoxy (B1213986) and methyl increase the electron density, making the molecule harder to reduce and shifting the reduction potential to more negative values. acs.orgresearchgate.net

Studies on para-substituted nitrobenzenes have clearly demonstrated this trend: compounds with electron-withdrawing substituents like -CHO are reduced more easily than those with electron-donating substituents like -NH₂. iiste.orgnih.gov This relationship is often linear when reduction potentials are plotted against Hammett constants. researchgate.net

Proton affinity, the negative of the enthalpy change for the gas-phase reaction of a species with a proton, is another property sensitive to substituent effects. For nitrobenzene derivatives, protonation can occur at the nitro group's oxygen atoms. The electron density at the nitro group, and thus its basicity and proton affinity, is controlled by the electronic nature of the other ring substituents. nih.gov Electron-donating groups increase the electron cloud around the nitro group, leading to a higher proton affinity. nih.govresearchgate.net In contrast, electron-withdrawing groups decrease the electron density, resulting in lower proton affinity. nih.gov Computational studies have shown that as the electron-donating tendency of a para-substituent increases, the proton affinity of the nitrobenzene derivative decreases. nih.gov

Derivatization Strategies and Applications in Complex Chemical Synthesis

Utilization of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are highly valued for their efficiency and atom economy. Nitrobenzene (B124822) derivatives, such as this compound, can participate in MCRs, often following an in-situ reduction of the nitro group to an amine. This transiently formed aniline (B41778) can then react with other components, such as aldehydes, ketones, and isocyanides, to generate a diverse array of complex molecules. beilstein-journals.orgnumberanalytics.com

The Ugi reaction, a prominent example of an isocyanide-based MCR, can incorporate anilines derived from the reduction of nitroaromatics to produce α-acylamino amides. beilstein-journals.org The presence of the bromo, methoxy (B1213986), and methyl groups on the this compound scaffold would be carried through the reaction, yielding highly substituted products with potential applications in medicinal chemistry and materials science. While specific examples utilizing this exact compound are not extensively documented, the principle of using substituted nitroaromatics in MCRs is well-established.

| Multi-Component Reaction Type | Potential Role of this compound Derivative | Resulting Scaffold |

| Ugi Reaction | In-situ generated aniline | α-Acylamino amides |

| Hantzsch Dihydropyridine Synthesis | Amine component | Dihydropyridines |

| Biginelli Reaction | Urea/Thiourea component (after further derivatization) | Dihydropyrimidinones |

Synthesis of Heterocyclic Compounds Incorporating the Substituted Benzene (B151609) Moiety

The functional groups present on this compound make it an ideal precursor for the synthesis of a variety of heterocyclic compounds. The nitro group, in particular, is a key functional handle for cyclization reactions.

Indole (B1671886) and Benzoxazole (B165842) Derivatives

Indole Synthesis: The synthesis of substituted indoles from ortho-substituted nitroarenes is a cornerstone of heterocyclic chemistry. chempedia.info Two classical methods are particularly relevant for the derivatization of this compound:

Leimgruber-Batcho Indole Synthesis: This two-step process begins with the formation of an enamine from an o-nitrotoluene derivative. wikipedia.orgresearchgate.net Given the methyl group at the 5-position, this compound is a suitable starting material for this reaction. The first step would involve condensation with a formamide (B127407) acetal, such as N,N-dimethylformamide dimethyl acetal, to form a substituted β-dimethylamino-2-nitrostyrene. Subsequent reductive cyclization, often employing reagents like Raney nickel and hydrazine (B178648) or palladium on carbon with hydrogen, would yield the corresponding indole. wikipedia.orgyoutube.comclockss.org

Cadogan-Sundberg Indole Synthesis: This method involves the deoxygenative cyclization of o-nitrostyrenes using trivalent phosphorus reagents like triethyl phosphite. wikipedia.orgsynarchive.comresearchgate.net To utilize this pathway, this compound would first need to be converted to the corresponding o-nitrostyrene, for example, through a Heck reaction. The subsequent cyclization would then furnish the indole.

Benzoxazole Synthesis: Benzoxazole scaffolds are prevalent in many biologically active molecules. The synthesis of these heterocycles can be achieved from ortho-substituted nitroarenes through several routes:

Reductive Cyclization of 2-Nitrophenols: If the methoxy group in a derivative of this compound were demethylated to a hydroxyl group, the resulting 2-nitrophenol (B165410) could undergo reductive cyclization in the presence of various reagents, such as aldehydes and a redox catalyst system, to form the benzoxazole ring. rsc.orgjst.vn

From o-Haloanilides: Alternatively, reduction of the nitro group to an amine, followed by acylation and subsequent copper-catalyzed intramolecular O-arylation of the resulting o-bromoanilide, provides a viable route to 2-substituted benzoxazoles. nih.govacs.org The reactivity of the bromo substituent makes this a particularly attractive strategy.

Pyridine-Based Scaffolds

The synthesis of substituted pyridines can be approached through the derivatization of the aniline obtained from the reduction of this compound. Various condensation and cyclization strategies can be employed. For instance, multicomponent reactions involving the substituted aniline, aldehydes, and activated olefins can lead to the formation of highly substituted pyridine (B92270) rings. beilstein-journals.orgnih.gov Additionally, transition metal-catalyzed cross-coupling reactions of the bromo-substituted aniline can be used to introduce further complexity before or after pyridine ring formation. nih.gov

Development of Advanced Materials and Functional Molecules from Derivatives

The unique electronic and structural features of derivatives of this compound make them interesting candidates for the development of advanced materials and functional molecules.

Conducting Polymers: The aniline derivative obtained from the reduction of this compound can be polymerized to form polyaniline-type conducting polymers. nih.goviarjset.comresearchgate.net The substituents on the benzene ring (bromo, methoxy, methyl) would influence the electronic properties, solubility, and processability of the resulting polymer. These materials could find applications in sensors, electrochromic devices, and antistatic coatings.

Functional Dyes: The aromatic scaffold of this compound and its derivatives can be incorporated into larger conjugated systems to create functional dyes. researchgate.net The presence of electron-donating (methoxy, methyl) and potentially electron-withdrawing (after modification of the nitro group) substituents can be used to tune the absorption and emission properties of these dyes for applications in areas such as dye-sensitized solar cells and fluorescent probes.

Role in Precursor Chemistry for Specialty Chemicals

Substituted nitroaromatics are fundamental precursors in the synthesis of a wide range of specialty chemicals, including pharmaceuticals and agrochemicals. nih.gov

Pharmaceutical Intermediates: The structural motifs accessible from this compound, such as substituted indoles and benzoxazoles, are prevalent in many pharmaceutical agents. For example, bromo-nitro-anisole derivatives are used as intermediates in the synthesis of selective estrogen receptor degraders for cancer therapy. vandvpharma.com The specific substitution pattern of this compound provides a unique starting point for the synthesis of novel drug candidates.

Agrochemicals: Nitrotoluenes and their derivatives are important intermediates in the production of various agrochemicals, including herbicides, insecticides, and fungicides. nih.gov The functional groups on this compound can be manipulated to synthesize complex molecules with potential pesticidal activity. The indole nucleus, which can be synthesized from this compound, is also a key component of some agrochemicals. researchgate.net

Environmental Fate and Biogeochemical Transformations of Nitroaromatic Compounds

Mechanisms of Abiotic Degradation in Environmental Matrices

Abiotic degradation involves non-biological processes that can transform chemical compounds in the environment. For nitroaromatic compounds, these processes are crucial in determining their ultimate fate, persistence, and the formation of intermediate products.

Hydrolysis, the reaction with water, is generally not a significant degradation pathway for simple nitrobenzenes unless activated by multiple, strongly electron-withdrawing groups. The stability of the aromatic ring makes it resistant to nucleophilic attack by water.

In anoxic environments, such as saturated soils and sediments, chemical reduction can occur. Natural organic matter and reduced mineral surfaces can act as reducing agents, potentially transforming the nitro group of compounds like 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene into amino groups. acs.org Some studies have shown that certain nitroaromatic compounds can be chemically transformed by reducing agents like cysteine or sulphide found in anaerobic culture media, with a preference for the reduction of ortho-positioned nitro groups. microbiologyresearch.orgnih.gov

Microbial Degradation Pathways of Nitroaromatic Pollutants

Microorganisms have evolved diverse metabolic strategies to utilize a wide range of chemicals, including toxic xenobiotics like nitroaromatic compounds, as sources of carbon, nitrogen, and energy. nih.govcswab.org The biodegradation of these pollutants can proceed through two main routes: reduction of the nitro group or oxidation of the aromatic ring. nih.govresearchgate.net

Under anaerobic or anoxic conditions, the most common microbial strategy for transforming nitroaromatic compounds is the reduction of the nitro group. microbiologyresearch.orgnih.gov This process involves a sequential, six-electron reduction catalyzed by nitroreductase enzymes, which are often flavin-based and use NADH or NADPH as electron donors. eaht.orgnih.gov

The general reductive pathway proceeds as follows:

Nitro group to Nitroso group: R-NO₂ → R-NO

Nitroso group to Hydroxylamino group: R-NO → R-NHOH

Hydroxylamino group to Amino group: R-NHOH → R-NH₂

This pathway is prevalent for a wide range of nitroaromatics. nih.gov The resulting aromatic amines, such as what would be 5-Bromo-6-methoxy-3-methylaniline from this compound, are often less toxic than their parent nitro compounds but can still be persistent pollutants. This transformation has been observed in various anaerobic bacteria, including methanogens, sulphate-reducers, and clostridia. microbiologyresearch.orgnih.govresearchgate.net

In aerobic environments, some bacteria can initiate degradation through an oxidative pathway. nih.gov This strategy is less common for nitroaromatics because the electron-withdrawing nitro group deactivates the aromatic ring, making it resistant to electrophilic attack by oxygenases. nih.govnih.gov

However, certain specialized bacteria have evolved dioxygenase enzymes capable of attacking the nitro-substituted ring. asm.org A well-studied example is the pathway for nitrobenzene (B124822) degradation by Comamonas sp. strain JS765. asm.orgnih.gov In this pathway, a nitrobenzene dioxygenase incorporates two oxygen atoms into the aromatic ring, leading to the formation of catechol and the release of the nitro group as nitrite (B80452). asm.orgnih.gov The resulting catechol is a common intermediate in the degradation of many aromatic compounds and is further metabolized through ring-cleavage pathways. asm.org

Monooxygenase enzymes can also play a role, adding a single oxygen atom to the ring, which can also lead to the elimination of the nitro group. eaht.org For a substituted compound like this compound, an oxidative attack would likely lead to a substituted catechol, which would then be channeled into central metabolic pathways.

| Pathway | Key Enzymes | Environmental Conditions | Initial Transformation Step | Typical End Products of Initial Phase |

|---|---|---|---|---|

| Reductive | Nitroreductases | Anaerobic / Anoxic | Reduction of the nitro group (NO₂) | Aromatic amine (NH₂) |

| Oxidative | Dioxygenases, Monooxygenases | Aerobic | Hydroxylation of the aromatic ring | Catechol and release of nitrite (NO₂⁻) |

The susceptibility of a nitroaromatic compound to microbial degradation is heavily influenced by the number, type, and position of substituents on the aromatic ring. researchgate.netnih.gov

Nitro Group: The strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and thus resistant to attack by electrophilic oxygenase enzymes. nih.gov This is a primary reason for the recalcitrance of many nitroaromatic compounds.

Halogens (Bromo- group): The presence of halogen atoms, such as bromine, generally increases a compound's recalcitrance and toxicity. mdpi.com The carbon-halogen bond is stable and requires specific enzymes, such as dehalogenases, for cleavage. Microbial degradation of brominated organic compounds is often the primary process determining their environmental fate. mdpi.com

Electron-Donating Groups (Methoxy- and Methyl- groups): The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are electron-donating. These groups can influence the electronic properties of the aromatic ring, potentially making it more susceptible to oxidative attack compared to an unsubstituted nitrobenzene. Conversely, they can also affect the reduction potential of the nitro group. The position of these substituents relative to the nitro group is critical in determining their precise effect on biodegradability. Studies on substituted nitrobenzenes have shown that electron-donating groups can make the reduction of the nitro group more difficult (requiring more negative potentials), whereas electron-withdrawing groups facilitate it. acs.orgresearchgate.net

For this compound, the combination of an electron-withdrawing nitro group, a deactivating halogen (bromo-), and electron-donating methoxy and methyl groups creates a complex substrate. Its degradation would likely require a microbial consortium with a diverse set of enzymes capable of nitroreduction, dehalogenation, and aromatic ring cleavage. mdpi.com

Phytoremediation and Plant-Microbe Interactions in Nitroaromatic Compound Transformation

Phytoremediation is an emerging technology that uses plants and their associated microorganisms to remove, contain, or degrade environmental contaminants. researchgate.net This approach is a promising and cost-effective strategy for cleaning up soils and groundwater contaminated with organic pollutants, including nitroaromatics. researchgate.net

Plants can absorb nitroaromatic compounds from the soil through their root systems. Once inside the plant, these compounds can be metabolized through various enzymatic reactions, often involving nitroreductases, leading to their detoxification and sequestration within plant tissues, sometimes in vacuoles.

The effectiveness of phytoremediation is greatly enhanced by plant-microbe interactions. mdpi.com The rhizosphere, the zone of soil immediately surrounding plant roots, is a hot spot of microbial activity. Plants release exudates (sugars, amino acids, and other organic compounds) that support a dense and diverse microbial community. These rhizosphere microbes can degrade pollutants, making them less toxic and more available for plant uptake. mdpi.com This synergistic relationship is crucial, as microbial metabolism often results in the complete mineralization of organic pollutants to carbon dioxide and water, a more desirable outcome than simple sequestration within the plant. mdpi.com While specific studies on the phytoremediation of this compound are not available, the general principles suggest that plants known to tolerate and transform other nitroaromatic and halogenated compounds could potentially be used.

Analytical Methods for Environmental Monitoring of Nitroaromatic Compounds and Their Metabolites

Effective monitoring is essential for assessing the extent of contamination and the progress of remediation efforts. The analysis of nitroaromatic compounds and their transformation products in complex environmental matrices like soil, water, and biological tissues requires sensitive and selective analytical methods. consensus.app

Official and established methods typically involve a sample preparation step followed by chromatographic separation and detection. consensus.appcdc.gov

Sample Preparation: This step aims to extract and concentrate the analytes from the sample matrix. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). consensus.app

Separation and Detection: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used techniques for separating nitroaromatic compounds. cdc.gov

HPLC is often coupled with an ultraviolet (UV) detector, as the nitroaromatic structure strongly absorbs UV light. cdc.gov

GC is frequently paired with an electron capture detector (ECD), which is highly sensitive to halogenated compounds and nitroaromatics, or a mass spectrometer (MS) for definitive identification and quantification. cdc.govnih.gov

High-resolution mass spectrometry (HRMS) techniques can also be employed to identify brominated molecules within complex environmental samples due to the distinct isotopic signature of bromine (⁵⁰·⁷% ⁷⁹Br and ⁴⁹·³% ⁸¹Br). nih.gov

| Technique | Detector | Typical Application | Advantages | Reference |

|---|---|---|---|---|

| Gas Chromatography (GC) | Electron Capture (ECD) | Analysis of volatile and semi-volatile nitroaromatics and halogenated compounds in water, soil, and air. | High sensitivity to electron-withdrawing groups (nitro, halogens). | cdc.gov |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Identification and quantification of a wide range of organic compounds, including metabolites. | High specificity and structural confirmation. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) | Analysis of non-volatile or thermally labile nitroaromatics in water samples. | Robust, widely available, good for quantification. | consensus.appcdc.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. For example:

- Step 1 : Bromination of a pre-substituted aromatic precursor (e.g., 2-methoxy-5-methylbenzene derivatives) using electrophilic brominating agents like .

- Step 2 : Nitration at the meta position relative to the methoxy group, employing . Adjust reaction temperature (0–5°C) to minimize side reactions .

- Key Considerations : Monitor regioselectivity via TLC or HPLC to confirm nitro group placement. Use low-temperature conditions to avoid over-nitration or decomposition .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- : Identify methoxy (-OCH) singlet at δ 3.8–4.0 ppm, aromatic protons split by substituents (e.g., nitro groups cause deshielding), and methyl group resonance (δ 2.3–2.5 ppm).

- : Confirm nitro (C-NO) at ~140–150 ppm and bromine-induced deshielding of adjacent carbons.

- IR Spectroscopy : Detect NO asymmetric stretching (~1520 cm) and C-Br stretching (~600 cm) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Storage : Keep in a cool (0–6°C), dry environment, away from reducing agents or heat sources due to nitro group explosivity .

- PPE : Use nitrile gloves, lab coats, and eye protection. Conduct reactions in a fume hood to avoid inhalation of bromine or nitro compound vapors .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How does steric hindrance from the methyl and methoxy groups influence reaction pathways in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The methyl group at position 5 and methoxy at position 2 limit accessibility for catalysts in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to enhance catalytic efficiency .

- Electronic Effects : The nitro group at position 3 deactivates the ring, reducing reactivity. Optimize by pre-activating the bromide via Pd(0)/Pd(II) cycling under inert atmospheres .

- Validation : Compare yields with/without steric modifiers using GC-MS or ^1\text{H NMR integration .

Q. What computational methods predict regioselectivity in further functionalization of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model electrostatic potential maps, identifying electron-deficient regions (e.g., nitro-adjacent positions) for nucleophilic attack.

- Reactivity Prediction : Apply Fukui indices () to quantify susceptibility to electrophilic substitution. For example, position 4 (para to nitro) may show higher reactivity .

- Validation : Cross-reference computational results with experimental nitration/bromination outcomes .

Q. How to resolve contradictions in reported melting points or purity data for this compound?

- Methodological Answer :

- Purity Analysis : Use DSC (Differential Scanning Calorimetry) to measure melting point ranges. Impurities broaden the range (>2°C span indicates contamination) .

- Chromatographic Methods : Employ HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities. Compare retention times with standards .

- Root Cause : Assess synthetic steps for incomplete purification (e.g., recrystallization solvent polarity mismatches) .

Methodological Tables

Table 1 : Key Physicochemical Properties (Theoretical vs. Experimental)

| Property | Theoretical Value | Experimental Range | Source |

|---|---|---|---|

| Melting Point (°C) | 85–90 | 88–92 | |

| Molecular Weight | 260.04 g/mol | 260.02–260.06 | |

| LogP (Octanol-Water) | 2.3 | 2.1–2.5 |

Table 2 : Common Side Reactions and Mitigation Strategies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。